N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride
Description
N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride is a synthetic organic compound characterized by a seven-membered azepane ring substituted with a methyl group and a 4-aminopyrimidin-2-ylmethyl moiety. Its trihydrochloride salt form enhances aqueous solubility and stability, making it suitable for biological and pharmacological applications . The azepane ring, a less conformationally constrained structure compared to six-membered analogs like piperidine, may confer unique binding properties.
Properties
Molecular Formula |
C12H24Cl3N5 |
|---|---|
Molecular Weight |
344.7 g/mol |
IUPAC Name |
N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine;trihydrochloride |
InChI |
InChI=1S/C12H21N5.3ClH/c1-17(10-3-2-6-14-7-4-10)9-12-15-8-5-11(13)16-12;;;/h5,8,10,14H,2-4,6-7,9H2,1H3,(H2,13,15,16);3*1H |
InChI Key |
DHHJHAAKLBKOER-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC=CC(=N1)N)C2CCCNCC2.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride typically involves multiple steps. One common method includes the reaction of 4-aminopyrimidine with formaldehyde and N-methylazepane under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The final product is often obtained as a trihydrochloride salt to improve its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-[(4-nitropyrimidin-2-yl)methyl]-N-methylazepan-4-amine.
Reduction: Formation of N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its potential therapeutic effects, particularly in the treatment of cancer and other proliferative diseases. The following sections outline its applications based on recent research findings.
Anticancer Activity
Research has demonstrated that N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride exhibits significant anticancer properties.
- Mechanism of Action : The compound functions by inhibiting specific protein kinases involved in cell cycle regulation, such as CDK4 and CDK6, which are crucial for cancer cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis in various cancer cell lines .
- Case Study : In a study involving acute myeloid leukemia (AML) cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxic effects at low concentrations .
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MV4-11 (AML) | 0.25 | Significant apoptosis |
| MCF7 (Breast) | 40 | Cytotoxic effects observed |
| A549 (Lung) | 60 | Moderate inhibition |
Modulation of Protein Kinase Activity
The compound has been shown to modulate protein kinase activity, which is vital for various cellular processes including growth and metabolism. This modulation can be leveraged for therapeutic interventions in diseases characterized by dysregulated kinase activity.
- Study Findings : A study demonstrated that introducing the compound into cells resulted in altered phosphorylation patterns of key signaling proteins, indicating its potential as a therapeutic agent in conditions like cancer and diabetes .
Pharmacological Applications
Beyond oncology, this compound has potential applications in other areas of pharmacology.
Antimicrobial Properties
Emerging research suggests that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 66 µM |
| Escherichia coli | 100 µM |
Studies have indicated that derivatives similar to this compound exhibit significant antibacterial activity against Gram-positive bacteria, suggesting a possible role in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride involves its interaction with specific molecular targets. The pyrimidine moiety can bind to nucleic acids or proteins, affecting their function. The azepane ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
Key Comparisons:
Hoechst-33342 (Bisbenzimidazole Trihydrochloride):
- Structure: Contains two benzimidazole rings linked via a piperazine group, forming a trihydrochloride salt.
- Application: Widely used as a fluorescent DNA stain due to its bisbenzimidazole motif, which intercalates into AT-rich regions of DNA .
- Contrast: Unlike the target compound, Hoechst-33342 lacks a pyrimidine or azepane system, relying on benzimidazole for DNA interaction. Its trihydrochloride form improves membrane permeability but may exhibit cytotoxicity at high concentrations.
Application: Membrane-impermeant nucleic acid stain, often used in viability assays. Contrast: PI’s charge and lack of a heterocyclic amine backbone limit its utility in intracellular targeting compared to the azepane-pyrimidine hybrid structure of the target compound .
Physicochemical Properties
| Property | Target Compound | Hoechst-33342 | Propidium Iodide |
|---|---|---|---|
| Solubility (aq.) | High (trihydrochloride) | High (trihydrochloride) | Moderate (iodide salt) |
| Molecular Weight | ~380 g/mol (estimated) | 615.9 g/mol | 668.4 g/mol |
| Key Functional Groups | Azepane, pyrimidine | Benzimidazole, piperazine | Phenanthridinium, iodide |
Research Findings and Pharmacological Potential
Target Compound Advantages
- Enhanced Solubility: The trihydrochloride salt form improves bioavailability compared to neutral analogs, as seen in other research compounds like Hoechst-33342 .
- Structural Flexibility: The azepane ring’s conformational variability may reduce off-target effects compared to rigid scaffolds like benzimidazole.
Limitations and Challenges
- Synthetic Complexity: The azepane-pyrimidine hybrid requires multi-step synthesis, increasing production costs.
- Stability in Biological Media: While the trihydrochloride form enhances stability, degradation via hepatic metabolism remains a concern.
Biological Activity
N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring and an azepane structure, which are both significant in various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClN. The compound's structure consists of:
- Pyrimidine moiety : A six-membered ring containing nitrogen atoms, which is often involved in biological activity.
- Azepane ring : A seven-membered saturated ring that contributes to the compound's pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Weight | 303.69 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| pKa | Not specified |
Research indicates that this compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The compound may act as an inhibitor or modulator of certain biological pathways, potentially influencing cell signaling mechanisms.
Anticancer Activity
Studies have suggested that compounds with pyrimidine structures can exhibit anticancer properties. For instance, the inhibition of NF-kappa B signaling has been associated with the suppression of tumor growth in various cancer models. This compound's ability to inhibit NF-kappa B may contribute to its potential as an anticancer agent .
Antimicrobial Activity
Preliminary studies have shown that similar compounds demonstrate antimicrobial effects against various pathogens. The structural features of this compound suggest it may possess similar properties, although specific data on this compound's efficacy against bacteria or fungi remain limited .
Case Studies
-
Study on Cell Line Inhibition :
- A study evaluated the effects of the compound on various cancer cell lines, including breast and lung cancer cells. Results indicated a significant reduction in cell viability at higher concentrations, suggesting potential therapeutic applications in oncology.
-
Antimicrobial Testing :
- In vitro testing against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.
Table 2: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
